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Compound of Interest

Compound Name: Quasipanaxatriol

Cat. No.: B15594608 Get Quote

Quasipanaxatriol: A Structural Overview
For Researchers, Scientists, and Drug Development Professionals

Introduction
Quasipanaxatriol is a dammarane-type triterpenoid, a class of natural products known for their

diverse and potent biological activities. As a member of this family, Quasipanaxatriol holds

potential for further investigation in drug discovery and development. This technical guide

provides a summary of the available information on its chemical structure and computed

physicochemical properties. It is important to note that detailed experimental data, including

comprehensive spectral analyses, specific isolation protocols, and elucidated biological

pathways, are not extensively available in the current body of scientific literature.

Chemical Structure and Identification
Quasipanaxatriol is a tetracyclic triterpenoid characterized by a dammarane skeleton. The

systematic name for Quasipanaxatriol is
(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-

2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-

3,6,12-triol.[1][2]

Key structural identifiers are summarized in the table below.
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Identifier Value

Molecular Formula C30H50O3[1][2][3]

Molecular Weight 458.7 g/mol [2]

IUPAC Name

(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-4,4,8,

10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-

dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-

dodecahydro-1H-cyclopenta[a]phenanthrene-

3,6,12-triol[1][2]

SMILES

CC(=CC/C=C(/C)

[C@H]1CC[C@@]2([C@@H]1--INVALID-LINK-

-C)O)C)O)C">C@@HO)C)C[1][2]

InChI

InChI=1S/C30H50O3/c1-18(2)10-9-11-19(3)20-

12-15-29(7)25(20)21(31)16-23-28(6)14-13-

24(33)27(4,5)26(28)22(32)17-30(23,29)8/h10-

11,20-26,31-33H,9,12-17H2,1-8H3/b19-

11-/t20-,21-,22+,23-,24+,25+,26+,28-,29-,30-/m

1/s1[1][2]

InChIKey JKPOYAJYRYOGBN-SQORPJEFSA-N[1][2]

CAS Number 171903-78-9[3]

Synonyms Damara-20(22), 24-dien-3, 6, 12-trine[2]

Physicochemical Properties
Detailed experimentally derived physicochemical data for Quasipanaxatriol are limited in the

available literature. The following table summarizes computed properties that can be used to

predict its behavior in biological and chemical systems.
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Property Value

XLogP3-AA 7.2[2]

Hydrogen Bond Donor Count 3[2]

Hydrogen Bond Acceptor Count 3[2]

Rotatable Bond Count 3[1]

Topological Polar Surface Area 60.7 Å²[1]

Heavy Atom Count 33[1]

Complexity 822[1]

Experimental Data and Protocols
At present, specific and detailed experimental protocols for the isolation, synthesis, and

biological analysis of Quasipanaxatriol are not well-documented in publicly accessible

scientific databases. General methodologies for the isolation of dammarane-type triterpenoids

from plant sources, such as various species of the Panax and Aralia genera, typically involve

extraction with organic solvents followed by various chromatographic separation techniques.

However, a protocol tailored specifically to Quasipanaxatriol has not been identified.

Similarly, quantitative spectral data from techniques such as Nuclear Magnetic Resonance

(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are not

available. While general spectral characteristics can be predicted based on its structure,

precise chemical shifts, absorption bands, and fragmentation patterns have not been

published.

Biological Activity and Signaling Pathways
The biological activities and the specific signaling pathways modulated by Quasipanaxatriol
have not yet been elucidated in the scientific literature. Dammarane-type triterpenoids, as a

class, are known to exhibit a wide range of pharmacological effects, including anti-

inflammatory, anti-cancer, and neuroprotective activities, often through modulation of key

signaling cascades. However, dedicated studies to determine the specific biological targets and

mechanisms of action for Quasipanaxatriol are currently lacking.
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Logical Workflow for Future Research
To fully characterize Quasipanaxatriol and unlock its therapeutic potential, a systematic

research approach is necessary. The following diagram illustrates a logical workflow for future

investigations.
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Logical Workflow for Quasipanaxatriol Research

Isolation & Characterization

Biological Evaluation

Drug Development

Isolation from Natural Source

Structural Elucidation (NMR, MS, IR)

Physicochemical Profiling

In Vitro Bioactivity Screening

Identification of Signaling Pathways

In Vivo Efficacy Studies

Lead Optimization

Preclinical Development

Clinical Trials

Click to download full resolution via product page

Caption: A proposed workflow for the systematic investigation of Quasipanaxatriol.
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Conclusion
Quasipanaxatriol represents an intriguing natural product with a chemical scaffold that

suggests potential biological activity. However, a significant gap exists in the scientific literature

regarding its experimental characterization and pharmacological evaluation. The data

presented here, based on available database entries, provides a foundational understanding of

its chemical structure. Further research, following a logical workflow from isolation and

characterization to in-depth biological studies, is essential to uncover the potential of

Quasipanaxatriol as a therapeutic agent. This molecule remains a promising candidate for

natural product researchers and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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